molecular formula C12H7N3O3S B12937889 7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid CAS No. 919509-89-0

7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B12937889
CAS No.: 919509-89-0
M. Wt: 273.27 g/mol
InChI Key: LPXIBZLHGRBBCG-UHFFFAOYSA-N
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Description

7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid: is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the reaction of aminothiazole with nicotinic acid derivatives under specific conditions. For example, the reaction can be carried out in the presence of a brominating reagent such as carbon tetrabromide (CBrCl₃) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 7-Nicotinoylimidazo[5,1-b]thiazole-2-carboxylic acid is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919509-89-0

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27 g/mol

IUPAC Name

7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C12H7N3O3S/c16-10(7-2-1-3-13-4-7)9-11-15(6-14-9)5-8(19-11)12(17)18/h1-6H,(H,17,18)

InChI Key

LPXIBZLHGRBBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=C3N(C=C(S3)C(=O)O)C=N2

Origin of Product

United States

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